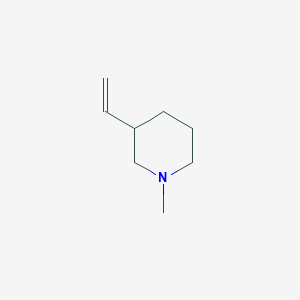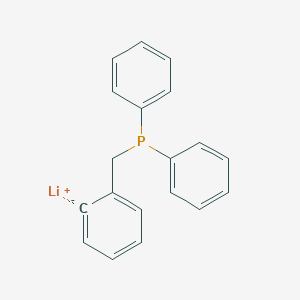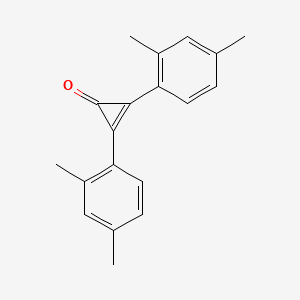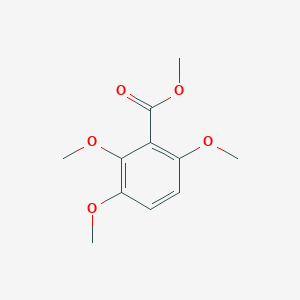
Methyl 2,3,6-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,6-trimethoxybenzoate is an organic compound with the molecular formula C11H14O5 It is a derivative of benzoic acid, where three methoxy groups are attached to the benzene ring at positions 2, 3, and 6, and a methyl ester group is attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3,6-trimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,6-trimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as distillation and crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,6-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2,3,6-trimethoxybenzoic acid or 2,3,6-trimethoxybenzaldehyde.
Reduction: Formation of 2,3,6-trimethoxybenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Methyl 2,3,6-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,3,6-trimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various physiological effects. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with methoxy groups at positions 3, 4, and 5.
Methyl 2,4,6-trimethoxybenzoate: Methoxy groups at positions 2, 4, and 6.
Uniqueness: Methyl 2,3,6-trimethoxybenzoate is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This distinct arrangement can lead to different interactions with biological targets and varied applications in research and industry.
Properties
CAS No. |
60241-75-0 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2,3,6-trimethoxybenzoate |
InChI |
InChI=1S/C11H14O5/c1-13-7-5-6-8(14-2)10(15-3)9(7)11(12)16-4/h5-6H,1-4H3 |
InChI Key |
AHBPFQOTLXXKTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


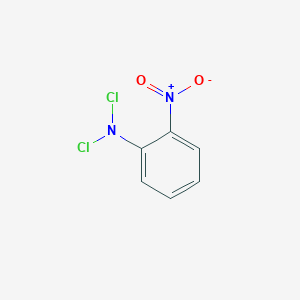
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
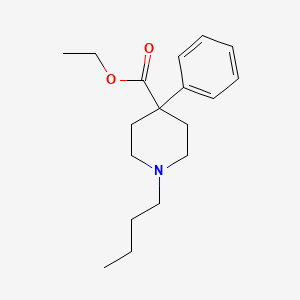
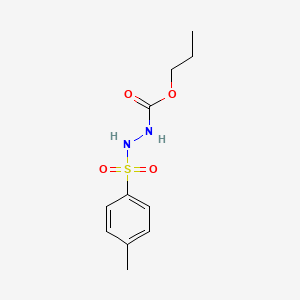


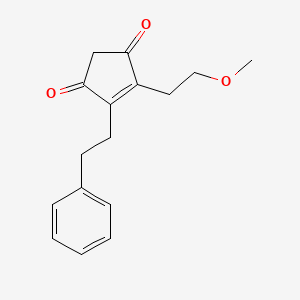
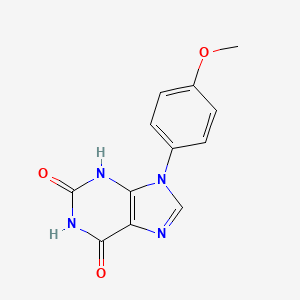
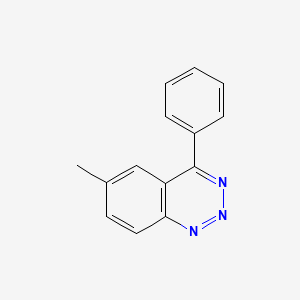
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
